alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
CAS No.: 50910-16-2
Cat. No.: VC18687590
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50910-16-2 |
|---|---|
| Molecular Formula | C20H26ClNO |
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | 1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H |
| Standard InChI Key | ANBSLQASIXGWSV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The molecular formula of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is C20H26ClNO, with a molecular weight of 331.9 g/mol. Its structure comprises a biphenyl group linked to a piperidine ring via a propanol chain, with a hydrochloride salt enhancing solubility. Key structural features include:
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A biphenyl core (two connected benzene rings), providing planar aromaticity for potential π-π interactions.
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A piperidine ring, a six-membered amine heterocycle, contributing to basicity and hydrogen-bonding capacity.
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A hydroxyl group on the propanol chain, enabling hydrogen bonding and derivatization .
The SMILES notation (C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl) and InChIKey (ANBSLQASIXGWSV-UHFFFAOYSA-N) further delineate connectivity and stereochemical details.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H26ClNO | |
| Molecular Weight | 331.9 g/mol | |
| Boiling Point | 514.6°C (estimated) | |
| Flash Point | 275.4°C | |
| LogP (Partition Coefficient) | 4.71 | |
| PSA (Polar Surface Area) | 43.7 Ų |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride involves multi-step organic reactions. A common route includes:
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Alkylation of biphenyl derivatives: Reaction of 4-biphenylyl bromide with propanolamine under basic conditions to form the propanol-biphenyl intermediate.
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Piperidine incorporation: Nucleophilic substitution of the intermediate with piperidine in the presence of a polar aprotic solvent (e.g., DMF).
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Hydrochloride salt formation: Treatment with hydrochloric acid to improve stability and solubility.
Critical reaction parameters:
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Temperature control (60–80°C) to minimize side reactions.
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Use of catalysts like potassium carbonate to enhance alkylation efficiency.
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Purification via column chromatography or recrystallization to achieve >95% purity.
Analytical Validation
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d6) reveals peaks at δ 7.6–7.8 ppm (biphenyl aromatic protons), δ 3.4–3.6 ppm (piperidine CH2), and δ 2.4–2.6 ppm (propanol CH2) .
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HPLC: Retention time of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).
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Mass Spectrometry: ESI-MS shows a dominant [M+H]+ ion at m/z 296.2, consistent with the molecular formula .
Pharmacological Profile and Mechanism of Action
Neuropharmacological Activity
Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride exhibits NMDA receptor antagonism, modulating glutamatergic signaling in the central nervous system. This activity is attributed to structural similarities to known antagonists like dizocilpine (MK-801):
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Binding affinity: Competes with glycine at the NMDA receptor’s allosteric site (IC50 ≈ 450 nM).
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Functional impact: Reduces calcium influx, mitigating excitotoxicity in neuronal cultures.
Table 2: Comparative NMDA Receptor Antagonists
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| alpha-(4-Biphenylyl)-1-... | 450 | Moderate |
| Dizocilpine (MK-801) | 12 | High |
| Memantine | 1,200 | Low |
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound’s biphenyl-piperidine scaffold serves as a template for designing:
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Dual-acting agents: Hybrid molecules targeting NMDA and serotonin receptors for multimodal neuropsychiatric therapy.
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Prodrug derivatives: Esterification of the hydroxyl group to enhance blood-brain barrier permeability.
Structure-Activity Relationship (SAR) Studies
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